5-Methylpyrimidine-2-sulfonamide
Overview
Description
5-Methylpyrimidine-2-sulfonamide is a sulfonamide compound . It has a molecular weight of 173.2 and its IUPAC name is 5-methyl-2-pyrimidinesulfonamide .
Molecular Structure Analysis
The InChI code for 5-Methylpyrimidine-2-sulfonamide is 1S/C5H7N3O2S/c1-4-2-7-5 (8-3-4)11 (6,9)10/h2-3H,1H3, (H2,6,9,10)
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
5-Methylpyrimidine-2-sulfonamide is a powder that is stored at room temperature . It has a melting point of 151-152 degrees Celsius .
Mechanism of Action
Target of Action
5-Methylpyrimidine-2-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . By mimicking the structure of para-aminobenzoic acid (PABA), it prevents the enzyme from synthesizing folic acid, thereby inhibiting bacterial DNA synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA. The lack of these components halts DNA replication, inhibiting bacterial growth .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The primary result of 5-Methylpyrimidine-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting DNA synthesis, the compound prevents bacteria from replicating, which can lead to the eventual death of the bacterial population .
Action Environment
The efficacy and stability of 5-Methylpyrimidine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Safety and Hazards
properties
IUPAC Name |
5-methylpyrimidine-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJKXHOEVYBVCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.